C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride
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Overview
Description
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.
Phenyl Methylamine Addition: The phenyl methylamine moiety can be added through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a suitable phenyl methylamine precursor.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the cyclopropyl group.
Reduction: Reduction reactions could target the benzimidazole ring or any other reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl ring or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce various reduced derivatives of the benzimidazole core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, disrupting their normal function. This interaction can lead to inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Cyclopropyl Benzimidazole Derivatives: Compounds with similar structures but different substituents on the benzimidazole ring or cyclopropyl group.
Phenyl Methylamine Derivatives: Compounds with variations in the phenyl or methylamine moieties.
Uniqueness
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3.2ClH/c18-16(12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20(17)13-10-11-13;;/h1-9,13,16H,10-11,18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRESQPFZJNTFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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